molecular formula C6H6F3N3 B13087916 3-(Trifluoromethyl)pyridine-2,6-diamine

3-(Trifluoromethyl)pyridine-2,6-diamine

Cat. No.: B13087916
M. Wt: 177.13 g/mol
InChI Key: XEMCJFNAPALKGJ-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)pyridine-2,6-diamine is a chemical compound with the molecular formula C6H6F3N3 It is a derivative of pyridine, where the pyridine ring is substituted with a trifluoromethyl group at the 3-position and amino groups at the 2- and 6-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)pyridine-2,6-diamine typically involves the introduction of the trifluoromethyl group and the amino groups onto the pyridine ring. One common method involves the reaction of 3-(Trifluoromethyl)pyridine with ammonia or an amine under suitable conditions to introduce the amino groups. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)pyridine-2,6-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction reactions to form amine derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like DMF or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield nitro derivatives, while reduction reactions can produce amine derivatives .

Scientific Research Applications

3-(Trifluoromethyl)pyridine-2,6-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)pyridine-2,6-diamine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased biological activity. The amino groups can also participate in hydrogen bonding and other interactions that contribute to the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)pyridine-3,5-diamine
  • 4-(Trifluoromethyl)pyridine-2,6-diamine
  • 3-(Trifluoromethyl)pyridine-4,6-diamine

Uniqueness

3-(Trifluoromethyl)pyridine-2,6-diamine is unique due to the specific positioning of the trifluoromethyl group and the amino groups on the pyridine ring. This specific arrangement can result in distinct chemical and biological properties compared to other similar compounds. For example, the trifluoromethyl group at the 3-position can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses .

Properties

Molecular Formula

C6H6F3N3

Molecular Weight

177.13 g/mol

IUPAC Name

3-(trifluoromethyl)pyridine-2,6-diamine

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)3-1-2-4(10)12-5(3)11/h1-2H,(H4,10,11,12)

InChI Key

XEMCJFNAPALKGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)N)N

Origin of Product

United States

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